Cas no 1082-85-5 (1-(4-Acetylphenyl)-1H-pyrrole-2,5-dione)
1-(4-Acetylphenyl)-1H-pyrrole-2,5-dione Chemical and Physical Properties
Names and Identifiers
-
- 1-(4-Acetylphenyl)-1H-pyrrole-2,5-dione
- N-(4-Acetylphenyl)maleimide
- 1-(4-acetylphenyl)pyrrole-2,5-dione
- 1H-Pyrrole-2,5-dione, 1-(4-acetylphenyl)-
- N-(4-Acetylphenyl)Maleinimide
- 1-(4-acetylphenyl)-2,5-dihydro-1H-pyrrole-2,5-dione
- 1-acetyl-4-(2,5-dioxoazolinyl)benzene
- NSC209075
- Cyto8G9
- p-maleimidoacetophenone
- acetylphenylpyrroledione
- PubChem13358
- CBMicro_026329
- ISGBKWSEHGAUNF-UHFFFAO
- ISGBKWSEHGAUNF-UHFFFAOYSA-N
- BBL018919
- SBB058918
- STL01
- NSC 209075
- PPX4Y26HKM
- MFCD00014537
- BIM-0026282.P001
- 1-(4-Acetylphenyl)-1H-pyrrole-2 pound not5-dione
- N-(p-Acetylphenyl)maleimide
- EN300-17192
- Z56899062
- NS00023497
- EINECS 214-106-1
- A801836
- SCHEMBL371252
- NSC-209075
- D95959
- 6T-0056
- J-503222
- 1-(4-acetylphenyl)-pyrrole-2,5-dione
- AKOS000296063
- 1082-85-5
- AB00673634-01
- UNII-PPX4Y26HKM
- FT-0629194
- DTXSID10148462
- STL015405
- DB-040815
- ALBB-017488
-
- MDL: MFCD00014537
- Inchi: 1S/C12H9NO3/c1-8(14)9-2-4-10(5-3-9)13-11(15)6-7-12(13)16/h2-7H,1H3
- InChI Key: ISGBKWSEHGAUNF-UHFFFAOYSA-N
- SMILES: O=C1C=CC(N1C1C=CC(C(C)=O)=CC=1)=O
- BRN: 157371
Computed Properties
- Exact Mass: 215.05800
- Monoisotopic Mass: 215.058
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 347
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 2
- XLogP3: 0.8
- Topological Polar Surface Area: 54.4
Experimental Properties
- Color/Form: Not determined
- Density: 1.33
- Melting Point: 153-156 °C
- Boiling Point: 403.6°Cat760mmHg
- Flash Point: 195.6°C
- Refractive Index: 1.613
- Water Partition Coefficient: Insoluble in water.
- PSA: 54.45000
- LogP: 1.38360
- Solubility: Not determined
1-(4-Acetylphenyl)-1H-pyrrole-2,5-dione Security Information
- Hazard Statement: Irritant
- Hazard Category Code: 36/37/38-22
- Safety Instruction: S37/39-S26
-
Hazardous Material Identification:
- Safety Term:37/39-26
- HazardClass:IRRITANT
- Storage Condition:Sealed in dry,2-8°C
- Risk Phrases:R36/37/38
1-(4-Acetylphenyl)-1H-pyrrole-2,5-dione Customs Data
- HS CODE:2925190090
- Customs Data:
China Customs Code:
2925190090Overview:
2925190090 Other imides and their derivative salts. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2925190090 other imides and their derivatives; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
1-(4-Acetylphenyl)-1H-pyrrole-2,5-dione Pricemore >>
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1-(4-Acetylphenyl)-1H-pyrrole-2,5-dione Related Literature
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
Additional information on 1-(4-Acetylphenyl)-1H-pyrrole-2,5-dione
Chemical Profile of 1-(4-Acetylphenyl)-1H-pyrrole-2,5-dione (CAS No. 1082-85-5)
1-(4-Acetylphenyl)-1H-pyrrole-2,5-dione, identified by its Chemical Abstracts Service number (CAS No. 1082-85-5), is a heterocyclic compound with significant relevance in the field of pharmaceutical chemistry and medicinal research. This molecule, featuring a pyrrole-2,5-dione core conjugated with a 4-acetylphenyl substituent, has garnered attention due to its structural versatility and potential biological activities. The acetyl group and the phenyl ring introduce unique electronic and steric properties, making it a valuable scaffold for designing novel therapeutic agents.
The structural motif of 1-(4-Acetylphenyl)-1H-pyrrole-2,5-dione encompasses a five-membered nitrogen-containing ring system (pyrrole) with carbonyl groups at the 2- and 5-positions. This arrangement confers reactivity that is amenable to further functionalization, enabling the synthesis of derivatives with tailored properties. The presence of the 4-acetylphenyl group not only enhances the molecular complexity but also influences its interactions with biological targets, such as enzymes and receptors.
In recent years, there has been growing interest in exploring the pharmacological potential of pyrrole derivatives. The pyrrole-2,5-dione scaffold has been identified as a promising structure in drug discovery due to its ability to engage with various biological pathways. Studies have demonstrated that such compounds can exhibit inhibitory effects on enzymes involved in inflammatory processes, making them candidates for therapeutic applications in conditions like arthritis and autoimmune disorders. Additionally, the acetylphenyl moiety has been shown to modulate receptor binding affinities, offering opportunities for developing selective agonists or antagonists.
One of the most compelling aspects of 1-(4-Acetylphenyl)-1H-pyrrole-2,5-dione is its synthetic accessibility. The compound can be readily prepared through established organic reactions, such as condensation reactions between appropriately substituted pyrroles and ketones. This ease of synthesis allows researchers to modify the core structure by introducing additional functional groups or substituents, thereby expanding the chemical space for drug development. Such flexibility is crucial in medicinal chemistry, where iterative design and optimization are often required to achieve desired pharmacological profiles.
The biological activity of 1-(4-Acetylphenyl)-1H-pyrrole-2,5-dione has been investigated in several preclinical studies. Research has highlighted its potential as an inhibitor of lipoxygenase enzymes, which are key players in the production of pro-inflammatory mediators. By targeting these enzymes, the compound may help mitigate inflammation-related pathologies. Furthermore, preliminary data suggest that it may exhibit antioxidant properties, contributing to its potential use in neuroprotective therapies. These findings underscore the importance of exploring heterocyclic compounds like this one for their therapeutic implications.
Advances in computational chemistry have further enhanced the understanding of 1-(4-Acetylphenyl)-1H-pyrrole-2,5-dione's interactions with biological targets. Molecular modeling studies have provided insights into how the compound binds to specific enzymes and receptors at an atomic level. These insights are invaluable for rational drug design, allowing chemists to predict and optimize binding affinities while minimizing off-target effects. The integration of experimental data with computational predictions has become a cornerstone of modern pharmaceutical research, ensuring that compounds like this one are developed with precision and efficiency.
The pharmaceutical industry continues to leverage innovative technologies to explore new chemical entities (NCEs) such as 1-(4-Acetylphenyl)-1H-pyrrole-2,5-dione. High-throughput screening (HTS) techniques have enabled rapid assessment of large libraries of compounds for biological activity, streamlining the discovery process. Moreover, biocatalysis and flow chemistry have emerged as powerful tools for synthesizing complex molecules more efficiently than traditional methods. These advancements are particularly relevant for developing novel derivatives of this pyrrole-based scaffold.
Future directions in the study of 1-(4-Acetylphenyl)-1H-pyrrole-2,5-dione include exploring its role in disease models and conducting more extensive toxicological evaluations. Preclinical studies in animal models will provide further evidence of its safety and efficacy before human trials can be considered. Additionally, investigating its mechanism of action will shed light on how it interacts with cellular pathways and could inform the development of combination therapies or improved analogs.
The versatility of 1-(4-Acetylphenyl)-1H-pyrrole-2,5-dione as a chemical scaffold makes it an attractive candidate for interdisciplinary research involving chemists, biologists, and pharmacologists. Its unique structural features offer opportunities for innovation across multiple therapeutic areas. As our understanding of molecular interactions continues to evolve through cutting-edge research methodologies, compounds like this one will remain at the forefront of efforts to develop next-generation pharmaceuticals.
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